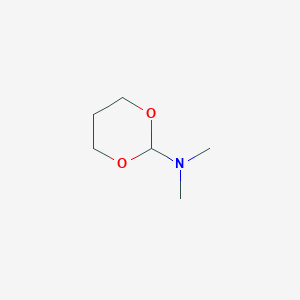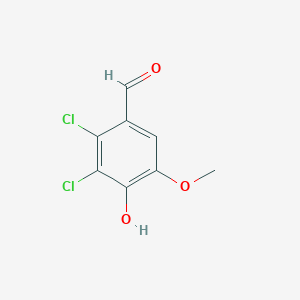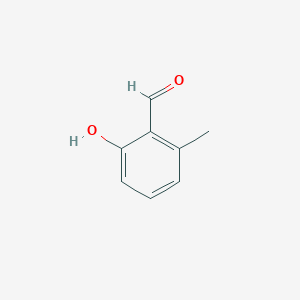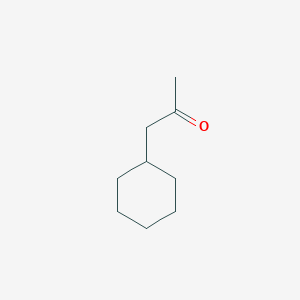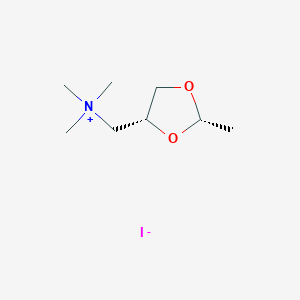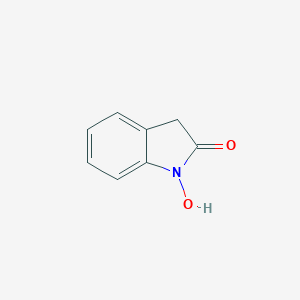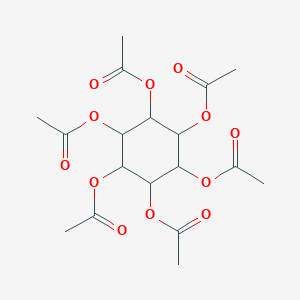
(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate, also known as PACE, is a synthetic compound that has gained attention in the scientific community for its potential applications in biomedical research. PACE is a derivative of cyclohexyl acetate and is synthesized through a series of chemical reactions.
Mécanisme D'action
The exact mechanism of action of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate is not fully understood. However, it has been suggested that (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate may also inhibit the production of reactive oxygen species (ROS), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has anti-inflammatory, analgesic, and antipyretic effects in animal models. (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has been found to inhibit the production of nitric oxide and prostaglandin E2, which are inflammatory mediators. (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has also been found to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. These findings suggest that (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate may have potential therapeutic applications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate is that it is a synthetic compound that can be easily synthesized in the laboratory. This allows for the production of large quantities of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate for use in experiments. However, one limitation of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate is that its mechanism of action is not fully understood. This makes it difficult to design experiments to fully explore its potential therapeutic applications.
Orientations Futures
There are several future directions for research on (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate. First, further studies are needed to fully understand its mechanism of action. This will help to identify potential therapeutic targets for the treatment of inflammatory diseases. Second, studies are needed to explore the potential toxic effects of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate. This will help to determine its safety for use in humans. Third, studies are needed to explore the potential therapeutic applications of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate in other disease models, such as cancer and neurodegenerative diseases. Finally, studies are needed to explore the potential use of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate as a tool for studying the inflammatory response in animal models.
Méthodes De Synthèse
(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate is synthesized through a three-step process. The first step involves the reaction of cyclohexyl acetate with acetic anhydride and a catalyst, resulting in the formation of monoacetylated cyclohexyl acetate. The second step involves the reaction of monoacetylated cyclohexyl acetate with acetic anhydride and a catalyst, resulting in the formation of diacetylated cyclohexyl acetate. The final step involves the reaction of diacetylated cyclohexyl acetate with acetic anhydride and a catalyst, resulting in the formation of (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate.
Applications De Recherche Scientifique
(2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has been studied for its potential applications in biomedical research. Specifically, (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate has also been found to inhibit the production of nitric oxide and prostaglandin E2, which are inflammatory mediators. These findings suggest that (2,3,4,5,6-Pentaacetyloxycyclohexyl) acetate may have potential therapeutic applications for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentaacetyloxycyclohexyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12/c1-7(19)25-13-14(26-8(2)20)16(28-10(4)22)18(30-12(6)24)17(29-11(5)23)15(13)27-9(3)21/h13-18H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUHHTBVTRBESD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40925122 |
Source


|
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254-38-2 |
Source


|
| Record name | 1,2,3,4,5,6-Hexa-O-acetyl-myo-inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40925122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


